molecular formula C11H11ClO3 B8442485 6-Chloro-7-methoxy-2-methylchroman-4-one

6-Chloro-7-methoxy-2-methylchroman-4-one

Cat. No.: B8442485
M. Wt: 226.65 g/mol
InChI Key: HJJOKIVBOPBYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7-methoxy-2-methylchroman-4-one is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

6-chloro-7-methoxy-2-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H11ClO3/c1-6-3-9(13)7-4-8(12)11(14-2)5-10(7)15-6/h4-6H,3H2,1-2H3

InChI Key

HJJOKIVBOPBYGD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=CC(=C(C=C2O1)OC)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.0 g (6.3 mmol) 4-chloro-3-methoxyphenol and 5.4 g (6.3 mmol) crotonic acid in 15 ml methane sulfonic acid was heated at 95° C. under nitrogen for 20 hours. The reaction was cooled to 23° C., poured onto 150 ml ice and water and extracted with 100 ml ethyl acetate. The ethyl acetate extract was successively washed with 100 ml water, 2×100 ml 1N sodium hydroxide and 100 ml brine, dried over magnesium sulfate and concentrated in vacuo to a purple crystalline solid. This was purified by flash chromatography on 150 cc silica gel using chloroform as eluant to give the product as a yellow crystalline solid, 1.1 g (78%); m.p. 96°-100° C.
Quantity
1 g
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reactant
Reaction Step One
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5.4 g
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reactant
Reaction Step One
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15 mL
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solvent
Reaction Step One
[Compound]
Name
ice
Quantity
150 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In a polyethylene bottle were combined 3.3 g (13 mmol) 3-(4-chloro-3-methoxyphenoxy)butyric acid and 30 ml liquid hydrogen fluoride. The reaction mixture was allowed to stand at 23° C. for 72 hours, then poured over ice and extracted with 2×100 ml diethyl ether. The ether was washed with 2×100 ml water, 100 ml saturated sodium bicarbonate and brine, dried over magnesium sulfate and concentrated in vacuo to give the product as a yellow solid, 2.7 g (93%).
Name
polyethylene
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0 (± 1) mol
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reactant
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3.3 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
liquid
Quantity
30 mL
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solvent
Reaction Step Four

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